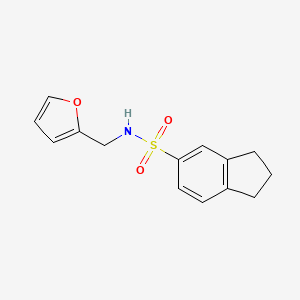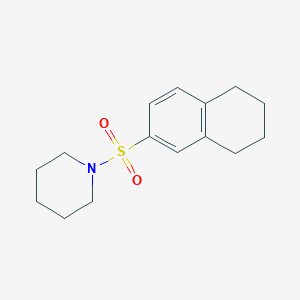
1-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)piperidine, also known as THNSP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme soluble epoxide hydrolase (sEH), which plays a crucial role in the metabolism of fatty acids. THNSP has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating the role of sEH in various biological processes.
Mecanismo De Acción
1-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)piperidine works by inhibiting the activity of sEH, which is an enzyme that plays a crucial role in the metabolism of fatty acids. sEH converts epoxide fatty acids to their corresponding diols, which are less biologically active. By inhibiting sEH, this compound increases the levels of epoxide fatty acids, which have been shown to have anti-inflammatory and anti-cancer properties.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, lower blood pressure, and improve vascular function. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)piperidine in lab experiments is its potency and selectivity for sEH inhibition. This compound has been shown to have a higher potency and selectivity for sEH inhibition compared to other sEH inhibitors. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several future directions for research on 1-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)piperidine. One area of research is the development of new sEH inhibitors that are more potent and selective than this compound. Another area of research is the investigation of the role of sEH in other biological processes, such as lipid metabolism and immune function. Additionally, the therapeutic potential of this compound and other sEH inhibitors in the treatment of cardiovascular disease, inflammation, and cancer should be further explored.
Métodos De Síntesis
1-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)piperidine can be synthesized using a multistep synthetic route that involves the reaction of 2-bromo-1,4-dimethylnaphthalene with piperidine, followed by sulfonation and reduction reactions. The resulting product is a white crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
Aplicaciones Científicas De Investigación
1-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)piperidine has been extensively used in scientific research as a tool for investigating the role of sEH in various biological processes. Some of the areas where this compound has been used include cardiovascular disease, inflammation, and cancer. This compound has been shown to have anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent for these conditions.
Propiedades
IUPAC Name |
1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c17-19(18,16-10-4-1-5-11-16)15-9-8-13-6-2-3-7-14(13)12-15/h8-9,12H,1-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJWBMXWBQRZGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC3=C(CCCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

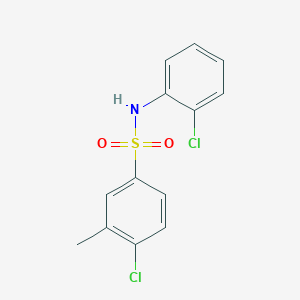
![3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanoic acid](/img/structure/B7647077.png)
![2-[(3-Ethylsulfonylbenzoyl)amino]butanoic acid](/img/structure/B7647082.png)

![Methyl 2-[3-(2,2,2-trifluoroethylamino)piperidin-1-yl]acetate](/img/structure/B7647102.png)
![2-[3-(2,2,2-Trifluoroethylamino)piperidin-1-yl]acetonitrile](/img/structure/B7647110.png)
![1-[3-(Benzylamino)piperidin-1-yl]ethanone](/img/structure/B7647113.png)
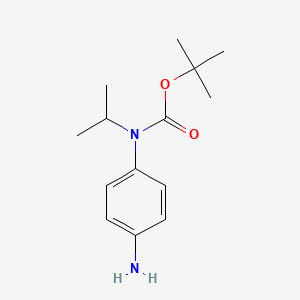
![6-[4-(Cyclopropanecarbonyl)piperazin-1-yl]pyridine-3-carboxylic acid](/img/structure/B7647126.png)
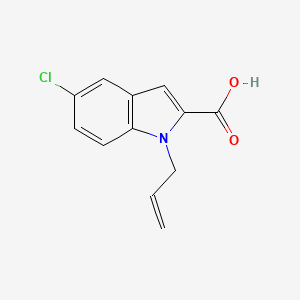


![4-[2-(4-Chloropyrazol-1-yl)ethyl]piperidine](/img/structure/B7647157.png)
